molecular formula C7H14N2O2 B12977898 tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate

Cat. No.: B12977898
M. Wt: 158.20 g/mol
InChI Key: ZBGYLPFQGRHLKR-VMPITWQZSA-N
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Description

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is an organic compound that features a tert-butyl group, an ethylidene group, and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ethylidene group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

tert-butyl N-[(E)-ethylideneamino]carbamate

InChI

InChI=1S/C7H14N2O2/c1-5-8-9-6(10)11-7(2,3)4/h5H,1-4H3,(H,9,10)/b8-5+

InChI Key

ZBGYLPFQGRHLKR-VMPITWQZSA-N

Isomeric SMILES

C/C=N/NC(=O)OC(C)(C)C

Canonical SMILES

CC=NNC(=O)OC(C)(C)C

Origin of Product

United States

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